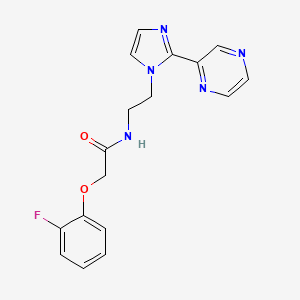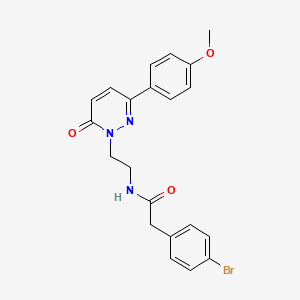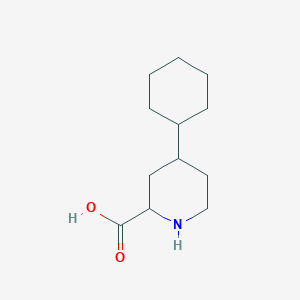![molecular formula C18H20F3N3O3S B2555737 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1396876-69-9](/img/structure/B2555737.png)
2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Elucidation and Synthesis
- Structural Elucidation : A study on a promising antitubercular drug candidate closely related to the specified compound showed its structural characteristics, including diastereomeric conformers and rotational barriers, providing insights into its potential mechanism of action and optimization for therapeutic purposes (Richter et al., 2022).
- Antiviral Evaluation : Spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activity against influenza and human coronaviruses, showcasing the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).
Antimicrobial and Antiviral Activities
- Antitubercular Activity : A related compound demonstrated potent antitubercular activity, targeting the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, with all clinical isolates of Mycobacterium tuberculosis showing susceptibility, establishing a baseline for future clinical trials (Pasca et al., 2010).
- Antimicrobial Evaluation : New derivatives synthesized from related scaffolds have shown promising antimicrobial activity, indicating the potential for developing novel antimicrobial agents (Hussein et al., 2015).
Antioxidant and Anticancer Applications
- Antioxidant Activity : A study on trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, which share structural similarities with the specified compound, evaluated their antioxidant activity, highlighting the potential for therapeutic applications in oxidative stress-related conditions (Bonacorso et al., 2016).
Therapeutic Potential and Mechanisms of Action
- Anticancer and Antidiabetic Properties : Development of novel spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, showing high potential for therapeutic applications in treating both cancer and diabetes (Flefel et al., 2019).
- HIV Entry Inhibition : Research on allosteric noncompetitive HIV entry inhibitors related to the spirocyclic structures provides insight into novel mechanisms of action for potential HIV treatments, underscoring the importance of structural features in drug development (Watson et al., 2005).
Propriétés
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-23(11-14(25)24-7-5-17(6-8-24)26-9-10-27-17)16-22-15-12(18(19,20)21)3-2-4-13(15)28-16/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUVXZLUKLPUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2(CC1)OCCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)


![[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2555671.png)
![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)